molecular formula C18H16BrClN4OS B2858493 3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179408-59-3

3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B2858493
CAS RN: 1179408-59-3
M. Wt: 451.77
InChI Key: RXRSTLOJJREWQB-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds containing a thiadiazine ring fused with a triazole ring .


Molecular Structure Analysis

The molecular structure of this compound, as with other [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, would be characterized by the presence of a thiadiazine ring fused with a triazole ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds could vary widely depending on the specific substituents and reaction conditions. For instance, 3-Aryl-4-arylideneamino-5-mercapto-s-triazoles were cyclized to form 2,5-diaryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles by heating in nitrobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Some related compounds exhibit excellent thermal stability .

Scientific Research Applications

Energetic Materials Development

Compounds from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine family have been explored for their use in energetic materials. These materials are designed to release energy rapidly and are typically used in military and aerospace applications. The compound could be investigated for its insensitivity toward external stimuli and its detonation performance, which are critical parameters for secondary explosives .

Anti-Viral Drug Research

The triazolo[3,4-b][1,3,4]thiadiazine scaffold is of interest in the development of anti-viral medications. Researchers have synthesized derivatives to study their in vitro anti-viral activity and target validation. This compound could be part of a study to explore its efficacy against specific viral infections .

Heat-Resistant Explosives

Some derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit remarkable thermal stability and density, making them candidates for heat-resistant explosives. The compound’s stability at high temperatures could be advantageous in environments where traditional explosives might fail .

Primary Explosives for Initiators

Primary explosives are sensitive materials that initiate detonation in secondary explosives. Given the sensitivity and performance characteristics of related compounds, this particular compound could be evaluated for its potential as a primary explosive in various applications .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting potential targets could be enzymes or proteins essential to microbial survival.

Mode of Action

tuberculosis H37Rv strain , suggesting a potential antimicrobial mode of action.

Result of Action

For instance, some derivatives have shown efficacy against the M. tuberculosis H37Rv strain .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS.BrH/c1-24-15-4-2-3-13(10-15)16-11-25-18-21-20-17(23(18)22-16)9-12-5-7-14(19)8-6-12;/h2-8,10H,9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRSTLOJJREWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SC2)CC4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

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